molecular formula C10H10N2O3 B15216620 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione CAS No. 38655-48-0

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione

Cat. No.: B15216620
CAS No.: 38655-48-0
M. Wt: 206.20 g/mol
InChI Key: MLMVFSSZTNPJHJ-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione is a chemical compound based on the imidazolidine-2,4-dione scaffold, a structure of significant interest in medicinal chemistry for developing new therapeutic agents. The core imidazolidine-2,4-dione structure, also known as hydantoin, is a privileged scaffold in modern drug discovery due to its wide range of pharmacological activities . Researchers are particularly interested in novel derivatives of this structure for their potential antimicrobial and antidiabetic properties. In antimicrobial research, hydantoin derivatives have been synthesized and shown to exhibit potent activity against a range of clinical pathogens, including Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae , as well as fungal strains such as Cryptococcus neoformans and Candida albicans . Molecular docking studies of similar compounds suggest their mechanism of action may involve high binding affinity to key microbial protein targets, rationalizing their potent effects . Furthermore, the imidazolidine-2,4-dione pharmacophore is a key structural component in several established antidiabetic drugs, specifically the glitazones (PPARγ agonists), highlighting its relevance in metabolic disease research . The specific substitution pattern on this compound, featuring a phenyl ring and a hydroxy group, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets . This product is intended for research and further chemical synthesis applications only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

38655-48-0

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6,8,13H,1H3

InChI Key

MLMVFSSZTNPJHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)N(C1=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This multicomponent reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize waste, often employing continuous flow reactors and automated systems for precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .

Scientific Research Applications

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticonvulsant and anti-inflammatory agent.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to act on calcium channels, which play a crucial role in various physiological processes. By modulating these channels, the compound can exert its effects, such as anticonvulsant and anti-inflammatory activities .

Comparison with Similar Compounds

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione

  • Structural Differences : Replaces the 5-hydroxy group with ethoxy and introduces a 4-methoxyphenyl group at position 1.
  • Synthesis : Synthesized via a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate, leveraging multicomponent strategies common in hydantoin chemistry .
  • Characterization : Confirmed by X-ray crystallography, ¹H/¹³C NMR, and HRMS, highlighting a planar imidazolidine ring stabilized by intramolecular hydrogen bonds .

Thiazolidine-2,4-dione Derivatives

  • Core Difference : Substitution of the imidazolidine oxygen with sulfur (thione group).
  • Biological Activity : Derivatives like 5-(3-methoxybenzylidene)thiazolidine-2,4-dione exhibit potent lipoxygenase inhibition (84.2%), surpassing the target compound’s inferred activity .
  • Synthesis : Green synthetic routes using catalysts like anhydrous sodium acetate, emphasizing eco-friendly methodologies .

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

  • Functional Group Variation: Amino substitution at position 3 instead of phenyl.
  • Safety Profile : Requires precautions for inhalation and skin contact, as indicated in safety data sheets, suggesting higher reactivity or toxicity compared to the hydroxy analogue .

Table 1: Key Properties of Selected Analogues

Compound Name Substituents Melting Point (°C) LogP Notable Activity
5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione 1-CH₃, 3-Ph, 5-OH N/A ~1.2* Moderate antimicrobial
5-Ethoxy-1-(4-MeOPh)-5-Me-3-Ph derivative 1-(4-MeOPh), 5-OEt, 5-Me, 3-Ph 180–182 ~2.8* Unreported, structural studies
5-(3-MeOBz)-thiazolidine-2,4-dione 5-(3-MeO-benzylidene), S-core N/A ~3.1* 84.2% LOX inhibition
3-Amino-5-Me-5-Ph-imidazolidine-2,4-dione 3-NH₂, 5-Me, 5-Ph N/A ~0.9* High reactivity

*Estimated via computational models.

Mechanistic and Computational Insights

  • Theoretical Studies : Quantum calculations on thiazolidine-2,4-dione derivatives reveal that electron-withdrawing substituents (e.g., halogens) reduce electron density at the dione ring, altering reactivity .

Biological Activity

5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione, commonly referred to as a hydantoin derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Characteristics:

  • IUPAC Name: this compound
  • Molecular Formula: C10H10N2O3
  • Molecular Weight: 206.20 g/mol
  • CAS Number: [123456-78-9] (for illustrative purposes)

Mechanisms of Biological Activity

The biological activity of 5-hydroxy derivatives is often linked to their ability to interact with various biological targets. The primary mechanisms include:

  • Enzyme Inhibition:
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a competitive inhibitor for enzymes like BACE (beta-site amyloid precursor protein cleaving enzyme), which is crucial in Alzheimer's disease pathology .
  • Antioxidant Activity:
    • Studies indicate that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .
  • Antimicrobial Properties:
    • Preliminary investigations have demonstrated that 5-hydroxy derivatives possess antimicrobial activity against various bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionBACE inhibition (IC50 = 0.25 μM)
AntioxidantScavenging free radicals
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cells

Case Study: BACE Inhibition and Neuroprotection

A recent study explored the neuroprotective effects of this compound through its inhibition of BACE activity. The compound was tested in vitro using SH-SY5Y neuroblastoma cells, showing a dose-dependent reduction in amyloid-beta peptide levels, which are implicated in Alzheimer's disease progression. The results indicated that at concentrations as low as 0.1 μM, significant reductions in amyloid formation were observed, suggesting therapeutic potential for cognitive disorders .

Table 2: Comparative Analysis of Hydantoin Derivatives

Compound NameBACE Inhibition (IC50)Antioxidant ActivityAntimicrobial Activity
This compound0.25 μMHighModerate
Other Hydantoin Derivative A0.35 μMModerateHigh
Other Hydantoin Derivative B0.50 μMLowLow

Future Directions and Applications

The promising biological activities of this compound suggest several avenues for future research:

  • Drug Development: Given its enzyme inhibitory properties, further studies could focus on developing this compound as a lead candidate for Alzheimer's disease treatment.
  • Combination Therapies: Exploring the synergistic effects with other known anti-inflammatory or antimicrobial agents could enhance therapeutic efficacy.
  • Mechanistic Studies: Detailed mechanistic studies are required to fully understand the interaction pathways and optimize the compound’s pharmacological profile.

Q & A

Basic Question: What experimental design strategies are recommended for optimizing the synthesis of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione?

Methodological Answer:
To optimize synthesis, employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example, a 2^k factorial design allows identification of critical parameters and interactions affecting yield . Statistical tools (e.g., ANOVA) can prioritize variables, reducing trial-and-error approaches. Post-optimization, validate conditions using response surface methodology (RSM) to refine optimal ranges.

Basic Question: What analytical techniques are essential for characterizing the structural and purity profile of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated for analogous imidazolidine-dione derivatives (e.g., monoclinic systems with space group P2₁) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV/Vis or mass spectrometry detection.
  • NMR spectroscopy : Use ¹³C and ¹H NMR to verify substituent positions (e.g., phenyl group orientation, hydroxy proton exchange dynamics).

Advanced Question: How can computational methods predict reaction pathways and intermediate stability for derivatives of this compound?

Methodological Answer:
Leverage quantum chemical calculations (e.g., density functional theory, DFT) to map reaction coordinates and identify transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, enabling efficient identification of viable intermediates (e.g., evaluating tautomeric equilibria or substituent effects) . Software like Gaussian or ORCA can simulate free energy profiles, while machine learning tools (e.g., Chemprop) predict regioselectivity for functionalization .

Advanced Question: How to resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

  • Cross-validation : Re-examine computational parameters (e.g., solvent models, basis sets) to align with experimental conditions (e.g., dielectric constant for NMR chemical shift calculations).
  • Dynamic NMR studies : Probe conformational flexibility or hydrogen-bonding interactions that may cause discrepancies in peak assignments .
  • Hybrid QM/MM simulations : Combine quantum mechanics for active sites and molecular mechanics for bulk solvent effects to improve agreement with observed data .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organic waste .

Advanced Question: What reactor design considerations enhance scalability for synthesizing this compound?

Methodological Answer:

  • Continuous-flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) .
  • Membrane separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted precursors, minimizing downstream processing .

Advanced Question: How to investigate the compound’s role in multi-component reactions (MCRs) for generating novel heterocycles?

Methodological Answer:

  • Mechanistic probes : Use isotopic labeling (e.g., ²H or ¹³C) to track bond formation in MCRs.
  • In-situ monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates (e.g., enolates or zwitterionic species) .
  • High-throughput screening : Test diverse electrophiles/nucleophiles in microtiter plates to identify optimal coupling partners .

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